1-(2,4-dichlorobenzyl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole
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Overview
Description
1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core, which is a heterocyclic aromatic organic compound, and is substituted with dichlorophenyl and methoxyphenyl groups. These substitutions contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzyl chloride with 2-methoxyphenylacetonitrile under basic conditions to form an intermediate. This intermediate is then cyclized using a suitable catalyst to form the benzodiazole ring structure.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow precise control over reaction conditions such as temperature, pressure, and residence time, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- (2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness: 1-[(2,4-DICHLOROPHENYL)METHYL]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of dichlorophenyl and methoxyphenyl groups attached to the benzodiazole core. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H18Cl2N2O |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]benzimidazole |
InChI |
InChI=1S/C23H18Cl2N2O/c1-28-22-9-5-2-6-16(22)11-13-23-26-20-7-3-4-8-21(20)27(23)15-17-10-12-18(24)14-19(17)25/h2-14H,15H2,1H3/b13-11+ |
InChI Key |
PWFLGAYHBFVVTF-ACCUITESSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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